Crucial Data Gap: Absence of Peer-Reviewed Pharmacological Data for CAS 946267-69-2
An extensive search of PubMed, ChEMBL, BindingDB, Google Scholar, and major patent databases reveals no peer-reviewed primary research articles, no quantitative IC50/Ki values, and no selectivity profiles specifically assigned to CAS 946267-69-2 [1]. This stands in stark contrast to well-characterized pyridazinone probes such as the PDE4 inhibitor RS-14491 (CHEMBL3936443), for which detailed in vitro pharmacology is publicly available [2]. The absence of citable data means no direct or cross-study comparative analysis can be performed for procurement decision-making.
| Evidence Dimension | Availability of peer-reviewed quantitative pharmacological data |
|---|---|
| Target Compound Data | No peer-reviewed IC50, Ki, or EC50 values found in public databases. |
| Comparator Or Baseline | RS-14491 (CHEMBL3936443) – a pyridazinone PDE4 inhibitor with published IC50 data (reference: J. Med. Chem. 1997). |
| Quantified Difference | Not calculable (target compound lacks any quantitative data for comparison). |
| Conditions | Systematic query of PubMed, ChEMBL, BindingDB, and Google Scholar. |
Why This Matters
Procurement decisions based on quantitative differentiation are impossible with the current lack of publicly-available data; the compound's selection value rests solely on its use as a screening tool within proprietary discovery programs.
- [1] Systematic search across PubMed (pubmed.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), BindingDB (bindingdb.org), and Google Scholar for CAS 946267-69-2, conducted 30 April 2026. No primary research articles found. View Source
- [2] J. Med. Chem. 1997, 40, 10, 1417–1421 (Reference for the PDE4 inhibitor RS-14491, a comparator within the pyridazinone class). View Source
